
Methyl 4-amino-3-bromo-5-methoxybenzoate
Descripción general
Descripción
Methyl 4-amino-3-bromo-5-methoxybenzoate is a compound that is structurally related to various benzoate derivatives which have been synthesized and studied for their biological activities and chemical properties. Although the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and analyzed for their potential as pharmaceutical intermediates, their molecular structures, and their reactivity in various chemical reactions.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate was determined, revealing a 3D framework formed via extensive intermolecular hydrogen bonding . Additionally, the molecular structure of Methyl 2-amino 5-bromobenzoate was investigated using density functional theory (DFT), which provided insights into the molecule's dynamics and electronic properties . These studies are indicative of the types of structural analyses that could be applied to methyl 4-amino-3-bromo-5-methoxybenzoate.
Chemical Reactions Analysis
The reactivity of benzoate derivatives in substitution reactions has been explored in several studies. For instance, bromination, nitration, and other substitution reactions of 4-methoxybenzo[b]thiophen derivatives have been investigated, yielding various substituted products . Nucleophilic substitution reactions of bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole with different nucleophiles have also been studied, leading to the formation of alkoxy-, propylthio-, and amino-substituted derivatives . These findings suggest potential reactivity patterns for methyl 4-amino-3-bromo-5-methoxybenzoate in similar substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives have been characterized through experimental and computational methods. The vibrational study of Methyl 2-amino 5-bromobenzoate using DFT provided a complete description of molecular dynamics and allowed for the assignment of vibrational modes . The study of methyl 4-hydroxybenzoate included computational calculations and the determination of chemical quantum parameters, which are relevant to the molecule's pharmaceutical activity . These analyses contribute to a deeper understanding of the physical and chemical properties that could be expected for methyl 4-amino-3-bromo-5-methoxybenzoate.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Intermediation
- Synthetic Intermediation : Methyl 4-amino-2-methoxybenzoate, closely related to the chemical , is used in the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, an antipsychotic medication. The process involves methylation, bromination, and oxidation steps (Wang Yu, 2008).
Photodynamic Therapy
- Photodynamic Therapy for Cancer : Derivatives of the compound, such as in the form of zinc phthalocyanine substituted with bromophenol, have been synthesized and characterized for potential use in photodynamic therapy, particularly for cancer treatment. These derivatives have shown significant promise due to their high singlet oxygen quantum yield, crucial for Type II photosensitizers in cancer therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Pharmacological Research
- Antiviral Research : An analog of Methyl 4-amino-2-methoxybenzoate has been used in the synthesis of new compounds for potential antiviral activity. The synthesized compounds were tested against human cytomegalovirus and herpes simplex virus type 1, demonstrating the relevance of such derivatives in antiviral research (N. Saxena, L. A. Coleman, J. Drach, L. Townsend, 1990).
Biochemical Studies
- Biochemical Enzyme Studies : The compound, particularly its methoxybenzoate form, has been studied for its interaction with a 4-methoxybenzoate O-demethylating enzyme system in Pseudomonas putida. This research is significant for understanding the metabolic pathways and enzymatic interactions in microbiology (F. Bernhardt, N. Erdin, H. Staudinger, V. Ullrich, 1973).
Propiedades
IUPAC Name |
methyl 4-amino-3-bromo-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTCZYCMVFZROL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)OC)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624790 | |
| Record name | Methyl 4-amino-3-bromo-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-bromo-5-methoxybenzoate | |
CAS RN |
762292-57-9 | |
| Record name | Methyl 4-amino-3-bromo-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

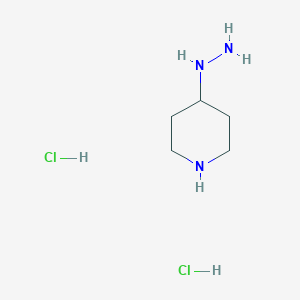
![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)
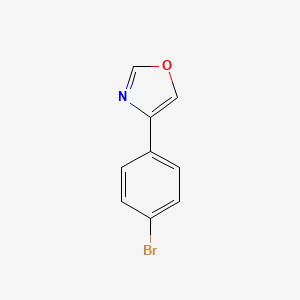
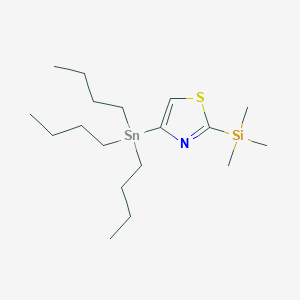

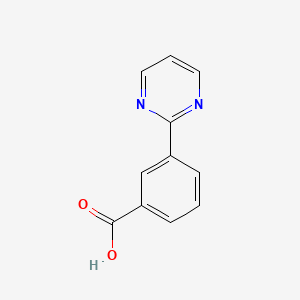
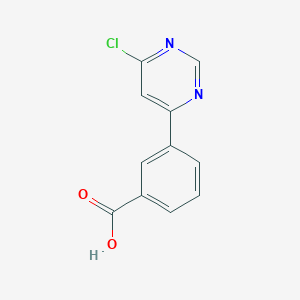
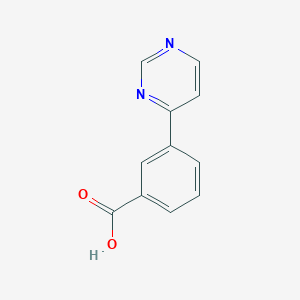

![1-[2-(1H-Pyrazol-1-YL)ethyl]piperazine](/img/structure/B1322166.png)


![2-(Difluoromethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B1322175.png)
![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)